molecular formula C12H25NO2 B1442037 1-(3,3-Diethoxypropyl)piperidine CAS No. 3770-69-2

1-(3,3-Diethoxypropyl)piperidine

Cat. No.: B1442037
CAS No.: 3770-69-2
M. Wt: 215.33 g/mol
InChI Key: JMOIBTMVTGFQCR-UHFFFAOYSA-N
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Description

1-(3,3-Diethoxypropyl)piperidine is a useful research compound. Its molecular formula is C12H25NO2 and its molecular weight is 215.33 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

Piperidine derivatives, which include 1-(3,3-diethoxypropyl)piperidine, have been studied extensively for their pharmacological properties . They are known to interact with various cellular targets, particularly in cancer cells .

Mode of Action

Piperidine derivatives have been reported to activate signaling pathways like nf-κb, pi3k/aκt, etc, which are involved in cancer progression . They can induce apoptosis, a process of programmed cell death, through the caspase-dependent pathway .

Biochemical Pathways

This compound, as a piperidine derivative, may affect several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IB, etc . These pathways are involved in cell proliferation, survival, and apoptosis, and their dysregulation can lead to cancer progression .

Pharmacokinetics

The compound is a liquid at room temperature , which may influence its absorption and distribution in the body

Result of Action

Piperidine derivatives have shown therapeutic potential against various types of cancers, including breast cancer, prostate cancer, colon cancer, lung cancer, and ovarian cancer . They can induce apoptosis in cancer cells and regulate several crucial signaling pathways .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the ester-to-amide bond in the peptide backbone can transform the environment around the proton, affecting the compound’s antimicrobial activity . More research is needed to understand how other environmental factors might influence the action of this compound.

Biochemical Analysis

Biochemical Properties

1-(3,3-Diethoxypropyl)piperidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many compounds . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity. This interaction can significantly influence the metabolic pathways in which these enzymes are involved.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can modulate the activity of signaling molecules, leading to altered cellular responses . Additionally, it can impact gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcription of specific genes. These changes can result in modifications to cellular metabolism, affecting the overall function of the cell.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, this compound can bind to specific receptors or enzymes, altering their conformation and activity . This binding can either inhibit or activate the enzyme, depending on the nature of the interaction. Additionally, this compound can influence gene expression by interacting with transcription factors, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell signaling pathways and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cellular function or improved metabolic activity . At higher doses, this compound can exhibit toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage level results in a significant change in the compound’s impact on the organism.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, cytochrome P450 enzymes are involved in the oxidative metabolism of this compound, leading to the formation of various metabolites . These metabolic pathways can influence the overall pharmacokinetics and pharmacodynamics of the compound, affecting its efficacy and safety.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can interact with transporters or binding proteins that facilitate its movement across cellular membranes . Once inside the cell, this compound can localize to specific cellular compartments, where it exerts its effects. The distribution of the compound within tissues can also influence its overall efficacy and safety profile.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that are important for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, this compound may localize to the endoplasmic reticulum, mitochondria, or other organelles, where it interacts with specific biomolecules to exert its effects. The subcellular localization of this compound can influence its activity and function, affecting the overall cellular response.

Properties

IUPAC Name

1-(3,3-diethoxypropyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25NO2/c1-3-14-12(15-4-2)8-11-13-9-6-5-7-10-13/h12H,3-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMOIBTMVTGFQCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CCN1CCCCC1)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.